Product packaging for Ampelopsin B(Cat. No.:CAS No. 130518-19-3)

Ampelopsin B

Cat. No.: B1232995
CAS No.: 130518-19-3
M. Wt: 454.5 g/mol
InChI Key: JJCVXDDMIRXVJA-YNOBPPCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampelopsin B is a naturally occurring stilbenoid dimer isolated from the plant Ampelopsis glandulosa var. hancei . Stilbenoids are a class of bioactive compounds known for their diverse pharmacological properties, making this compound a compound of significant interest in phytochemical and pharmacological research. As a constituent of a plant used in traditional medicine, it serves as a valuable reference standard and starting point for the investigation of natural product chemistry and bioactivity. Researchers can utilize this high-purity this compound to explore its potential mechanisms and applications, building upon the established research of related compounds. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O6 B1232995 Ampelopsin B CAS No. 130518-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130518-19-3

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,8S,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C28H22O6/c29-17-5-1-14(2-6-17)21-10-16-9-19(31)13-24-25(16)27(22-11-20(32)12-23(33)26(21)22)28(34-24)15-3-7-18(30)8-4-15/h1-9,11-13,21,27-33H,10H2/t21-,27-,28+/m0/s1

InChI Key

JJCVXDDMIRXVJA-YNOBPPCASA-N

SMILES

C1C(C2=C(C=C(C=C2O)O)C3C(OC4=CC(=CC1=C34)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O

Isomeric SMILES

C1[C@H](C2=C(C=C(C=C2O)O)[C@@H]3[C@H](OC4=CC(=CC1=C34)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O

Canonical SMILES

C1C(C2=C(C=C(C=C2O)O)C3C(OC4=CC(=CC1=C34)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O

Origin of Product

United States

Chemical and Physical Properties of Ampelopsin B

Ampelopsin B is a naturally occurring stilbenoid dimer. nih.govwikipedia.org It is classified as a polyphenol and an organic heterotetracyclic compound. nih.gov Structurally, it is a homodimer formed through the cyclodimerization of resveratrol (B1683913). nih.gov

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyData
IUPAC Name (1S,8S,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol nih.gov
Chemical Formula C₂₈H₂₂O₆ nih.govwikipedia.org
Molecular Weight 454.5 g/mol nih.gov
Monoisotopic Mass 454.141638 g/mol epa.gov
Physical Description Data not available in reviewed sources.
Melting Point Data not available in reviewed sources.
Solubility Data not available in reviewed sources.
CAS Number 130518-19-3 nih.govwikipedia.org

Natural Sources of Ampelopsin B

Ampelopsin B is a plant metabolite. nih.gov It has been isolated from several plant species. The primary natural sources identified in scientific literature include:

Ampelopsis glandulosa var. hancei wikipedia.org

Shorea roxburghii nih.govwikidata.org

Iris clarkei nih.govwikidata.org

Vitis vinifera (the common grape vine) wikidata.org

Rheum coreanum (a species of rhubarb) wikidata.org

Biological and Pharmacological Activities Research Findings

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. mdpi.com In a study investigating its neuroprotective effects, this compound was shown to exert antioxidant and anti-apoptotic activities within the hippocampus of mice. mdpi.com

Up-regulation of ER Stress-Related Proteins (e.g., GRP78, CHOP)

Regulation of Oxidative Stress Responses

Reactive Oxygen Species (ROS) Generation and Scavenging

Anti-inflammatory Activity

This compound is classified as a lipoxygenase inhibitor. nih.gov Lipoxygenases are enzymes that play a role in producing inflammatory mediators. By inhibiting these enzymes, this compound may interfere with inflammatory pathways.

Protein-Protein Interaction Modulations (e.g., p38MAPK/MMP-2, AXL, Dtk, EphA2, EphA6, Fyn, Hck, SRMS)

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. In an animal model using mice with scopolamine-induced dementia, the central administration of Ampelopsin A, a related compound, was found to improve cognitive and memory functions. mdpi.com Specifically, Ampelopsin A restored impairment of long-term potentiation (LTP), a key cellular mechanism for learning and memory, in the hippocampal CA3-CA1 synapses. mdpi.com The mechanism for this neuroprotective action was linked to the restoration of the cholinergic system and the activation of the BDNF/CREB signaling pathways, which are crucial for neuronal survival and growth. mdpi.com The compound also demonstrated anti-apoptotic effects, protecting brain cells from programmed cell death. mdpi.com

Metabolic Regulation

There are no specific research findings detailing the effects of this compound on metabolic regulation in the reviewed scientific literature.

Anticancer Activity

There are no specific research findings on the anticancer activity of this compound in the reviewed scientific literature.

Antiviral Activity

There are no specific research findings concerning the antiviral properties of this compound in the reviewed scientific literature.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies of Ampelopsin B and Its Analogs

Identification of Key Pharmacophores within Ampelopsin B Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and related resveratrol (B1683913) oligomers, several key pharmacophoric features have been identified as critical for their various biological effects.

The core structure of this compound is a resveratrol dimer featuring a dihydrobenzofuran moiety. This dihydrobenzofuran ring system is a recurring and vital motif in many biologically active resveratrol oligomers. acs.org The specific connectivity and arrangement of the resveratrol units, particularly the 8–10′ linkage that forms the furan (B31954) ring, are central to its architecture. acs.org

Detailed analysis of related compounds has highlighted the significance of the hydroxyl (-OH) groups on the aromatic rings. The 3,4,5-trihydroxyphenyl group, also known as a pyrogallol (B1678534) moiety, on the B-ring of related flavonoids has been identified as a critical pharmacophore for anti-SARS-CoV-2 activity. tandfonline.com Similarly, studies on (-)-ampelopsin F, a related stilbenoid, suggest that the -OH functional groups may enhance solvent accessibility within the active site of its target protein, Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). espublisher.com The number and position of these hydroxyl groups on both the A and B rings are determining factors for the compound's antioxidant and hepatoprotective activities. mdpi.com

Therefore, the key pharmacophores of this compound can be summarized as:

The rigid dihydrobenzofuran core, which provides a specific three-dimensional scaffold.

The number and arrangement of hydroxyl groups on the phenyl rings, which are crucial for receptor interactions and antioxidant properties.

Impact of Functional Group Modifications on Biological Activity

Modifying the functional groups of this compound and its parent structures can significantly alter their biological profiles. These modifications are a key strategy in developing analogs with enhanced potency or improved physicochemical properties.

The hydroxyl groups are a primary target for modification. Studies on related flavonoids show that the number of hydroxyls on both the A-ring and B-ring has a significant impact on hepatoprotective and α-glucosidase inhibitory activities. mdpi.com For instance, comparing compounds with and without an extra hydroxyl group on the A-ring revealed differences in activity, suggesting this feature affects biological function. mdpi.com

Introducing lipophilic groups is another common strategy. In a study on dihydromyricetin (B1665482) derivatives, which share the 3,4,5-trihydroxyphenyl structure, introducing lipophilic groups to the A-ring was designed to enhance cell membrane penetration. tandfonline.com Etherification at the C7-OH position was one such modification. tandfonline.com The results showed that derivatives with a moderate length carbon chain introduced at this position exhibited potent inhibitory activity against the SARS-CoV-2 3CL protease. tandfonline.com

Glycosylation, the attachment of sugar moieties, can also profoundly impact a molecule's properties. The enzymatic synthesis of ampelopsin glucosides demonstrated that adding a glucose molecule to the 4'-OH position (AMPLS-G1) led to an 89-fold increase in water solubility and a 14.5-fold increase in resistance to browning compared to the parent ampelopsin. researchgate.net This modification also enhanced its tyrosinase inhibitory activity. researchgate.net

The table below summarizes the effects of specific modifications on related flavonoid structures.

Parent Compound Modification Effect on Activity/Property Reference
DihydromyricetinIntroduction of ω-methoxy-ω-oxeylkyl at C7-OHEnhanced inhibitory activity against SARS-CoV-2 3CLpro (IC50 values from 0.72 to 2.36 μM). tandfonline.com
AmpelopsinGlycosylation at 4'-OH position89-fold increased water solubility; Enhanced tyrosinase inhibition (Kᵢ = 40.16 μM vs 62.56 μM for parent). researchgate.net
FlavonolsVarying number of -OH groups on B-ringThe number of hydroxyl groups was found to be an important factor for α-glucosidase inhibition. mdpi.com
FlavonoidsVarying number of -OH groups on A-ringThe number of hydroxyl groups was shown to affect hepatoprotective activity. mdpi.com

Stereochemical Influences on this compound Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for complex molecules like this compound. Different stereoisomers of a compound can have vastly different interactions with chiral biological targets such as enzymes and receptors.

For resveratrol oligomers, activity is often correlated with both the size of the oligomer and its specific stereochemistry. nih.gov For example, Ampelopsin H and Nepalensinol B are stereoisomers that possess the same core structure but exhibit different anti-cancer mechanisms due to their stereochemical differences. nih.gov This highlights that the spatial orientation of the constituent units is as important as the connectivity.

In the synthesis of resveratrol dimers, achieving control over the stereochemistry is a significant challenge. Synthetic strategies often target the creation of specific diastereomers. For instance, syntheses have been developed to afford the trans-disposed dihydrofuran rings found in natural products like Carasiphenol C and Ampelopsin H, indicating the biological relevance of this particular arrangement. nih.gov Although this compound and Ampelopsin D share the same relative stereochemistry, the activities of their unnatural enantiomers are often different. acs.orgresearchgate.net

The stereochemistry at the C-2 and C-3 positions of the dihydrobenzofuran ring in related flavonoids is also crucial. For example, in one flavonoid, the trans-orientation of H-2 and H-3, determined by NMR, along with a specific Cotton effect in circular dichroism spectra, established a (2R, 3R) absolute configuration, which was linked to its potent biological activity. mdpi.com Similarly, two optical isomers, compounds 3 and 10 in one study, exhibited significantly different inhibitory activities against α-glucosidase, suggesting that one isomer has a more favorable steric configuration for binding to the enzyme's active site. mdpi.com

Computational Chemistry and Molecular Docking in SAR Elucidation for this compound

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex natural products like this compound. These methods provide insights into how a ligand might bind to its target protein, helping to rationalize experimental findings and guide the design of new analogs.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. For (-)-ampelopsin F, a dimer stilbenoid related to this compound, molecular docking was used to determine its orientation within the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) protein. espublisher.com Such studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. espublisher.comresearchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and analyze the dynamic behavior of the complex over time, providing a more realistic view of the interactions. espublisher.com These simulations can help assess the stability of the predicted binding mode. espublisher.comresearchgate.net

These computational approaches are also used to build pharmacophore models. pharmacophorejournal.comnih.gov By aligning a set of active molecules, a 3D pharmacophore model can be generated that represents the key features required for activity. pharmacophorejournal.comcolumbiaiop.ac.in This model can then be used as a 3D query to screen virtual databases for new potential lead compounds. columbiaiop.ac.in For example, docking studies on various flavonols have helped to rationalize their inhibitory mechanisms against α-glucosidase, correlating the number of hydroxyl groups with binding affinity. mdpi.com

Density Functional Theory (DFT) is another computational method employed to calculate the electronic properties of a molecule, such as its molecular electrostatic potential (MEP), which can help understand its reactivity and interaction with a receptor. chemrxiv.org

Design and Synthesis of Novel this compound Analogs with Enhanced Activity

The insights gained from SAR and computational studies are ultimately applied to the rational design and synthesis of novel analogs with enhanced activity, selectivity, or improved physicochemical properties.

One successful strategy involves modifying the core structure to improve its properties. For instance, based on the understanding that the 3,4,5-trihydroxyphenyl structure is a key pharmacophore, researchers synthesized a series of dihydromyricetin derivatives. tandfonline.com By retaining this essential B-ring structure and introducing lipophilic chains of varying lengths at the C7-OH position of the A-ring, they created analogs with potent inhibitory activity against the SARS-CoV-2 3CL protease. tandfonline.com

Another approach is the enzymatic modification of the natural product. The synthesis of ampelopsin glucosides using dextransucrase is a prime example. researchgate.net This method attaches a glucose unit to the ampelopsin core, creating an analog (AMPLS-G1) with significantly increased water solubility and enhanced tyrosinase inhibitory activity, making it a more suitable candidate for cosmetic applications. researchgate.net These examples demonstrate how SAR knowledge directly fuels the creation of new molecules with superior properties.

Advanced Analytical and Spectroscopic Characterization of Ampelopsin B in Research

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Ampelopsin B and its analysis within complex mixtures. Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. hilarispublisher.com This high resolving power is crucial for distinguishing between molecules with the same nominal mass but different chemical formulas. hilarispublisher.com

In the context of this compound, HRMS coupled with soft ionization techniques like Electrospray Ionization (ESI) is used to determine its molecular weight with high precision. For instance, analysis of dihydromyricetin (B1665482) (Ampelopsin) derivatives by ESI-MS coupled to a Quadrupole Time-of-Flight (QTOF) analyzer has been used to confirm their molecular weights. rsc.orgrsc.org This accurate mass data serves as primary evidence for confirming the molecular formula of C₁₅H₁₂O₈.

Furthermore, HRMS, particularly when interfaced with liquid chromatography (LC-HRMS), is a cornerstone of untargeted metabolomics. animbiosci.organimbiosci.org This approach enables the comprehensive screening of metabolites in biological or plant extracts. animbiosci.orgcsic.es Researchers can use LC-HRMS to create a detailed metabolic profile of a sample, identifying the presence and relative abundance of this compound and its potential metabolites without prior targeting. animbiosci.orgnih.gov The combination of retention time data from LC with the high-resolution mass and fragmentation data from HRMS provides a high degree of confidence in compound identification within these complex biological matrices. animbiosci.orgnih.gov

Table 1: Application of HRMS in this compound Analysis
Analytical TechniqueApplicationInformation ObtainedReference
LC-HRMS (e.g., Q-Exactive Orbitrap) Untargeted MetabolomicsDetection and identification of this compound and its metabolites in complex samples (e.g., plant extracts, biological fluids). animbiosci.org, animbiosci.org
ESI-QTOF Structural ConfirmationHigh-accuracy molecular weight measurement to determine the elemental composition (C₁₅H₁₂O₈). rsc.org, rsc.org
LC-MS/MS (HR) Targeted Quantification & ProfilingSensitive and specific quantification; structural confirmation via fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation (1D and 2D NMR, e.g., ¹H, ¹³C, gCOSY, gHSQC, gHMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules like this compound in solution. core.ac.ukmdpi.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. libretexts.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous structure assignment. benthamscience.comresearchgate.net

1D NMR:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons (spin-spin coupling). libretexts.orgemerypharma.com

¹³C NMR (Carbon NMR): This spectrum shows signals for each unique carbon atom in the molecular skeleton, providing a map of the carbon framework. mdpi.comemerypharma.com

2D NMR: These experiments reveal correlations between nuclei, allowing chemists to piece together the molecular structure.

gCOSY (Gradient Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This is essential for tracing out spin systems within the molecule, such as the arrangement of protons on the aromatic rings and the heterocyclic C-ring. benthamscience.comemerypharma.com

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). It provides a definitive link between the proton and carbon skeletons of the molecule. rsc.orgresearchgate.net

The combined interpretation of these NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the flavonoid structure of this compound. rsc.orgrsc.org

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Dihydromyricetin) in DMSO-d₆
Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)Key HMBC Correlations (H → C)
2 83.64.93 (d, J=11.2)C3, C4, C1', C2', C6'
3 71.94.49 (d, J=11.2)C2, C4, C1'
4 197.5--
4a 101.3--
5 163.7--
6 95.35.88 (s)C5, C7, C8, C4a
7 167.3--
8 94.45.88 (s)C6, C7, C4a
8a 162.9--
1' 129.4--
2' 107.06.77 (s)C2, C1', C3', C4', C6'
3' 145.2--
4' 135.9--
5' 145.2--
6' 107.06.77 (s)C2, C1', C2', C4', C5'

Data compiled from publicly available research findings. Actual chemical shifts may vary slightly depending on solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices (e.g., LC-MS/MS, GC-MS, HPLC)

Chromatography is the cornerstone for the separation, purification, and quantification of this compound from its natural sources or synthetic mixtures. ijrpc.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijrpc.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile gradient. rsc.org Detection is often achieved using a Diode Array Detector (DAD) or UV detector, which allows for quantification based on absorbance at a specific wavelength (e.g., 290 nm). rsc.orgresearchgate.net HPLC is essential for assessing the purity of isolated this compound and for quantifying its content in raw plant material or extracts. researchgate.netijpp.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing this compound in highly complex matrices such as plasma, urine, or food products, LC-MS/MS offers unparalleled sensitivity and selectivity. nih.govmdpi.comannlabmed.org After separation by LC, the compound is ionized and enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and matrix interference, allowing for accurate quantification at very low concentrations. nih.govchromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a polar, non-volatile compound, it is not directly amenable to GC analysis. However, GC-MS can be used for its analysis after a derivatization step. Derivatization (e.g., silylation) converts the polar hydroxyl groups into more volatile silyl (B83357) ethers, which can then be separated and detected by GC-MS. This approach can also be subject to matrix effects that may hinder accurate quantification. chromatographyonline.com

Table 3: Example HPLC Method for this compound Analysis
ParameterCondition
System High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient A time-dependent gradient from low to high percentage of Mobile Phase B
Detection UV/DAD at ~290 nm
Application Purity assessment and quantification in extracts

This represents a typical method; specific conditions must be optimized for each application. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR spectroscopy provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous view of a molecule's three-dimensional structure in the solid state. This technique is considered the gold standard for determining the absolute configuration (stereochemistry) of chiral centers. rsc.org

For this compound (dihydromyricetin), single-crystal X-ray diffraction analysis has been performed on its dihydrate form. acs.org The analysis confirmed its molecular structure and revealed its existence as a racemic mixture in the crystalline state. acs.org The data provides definitive proof of the relative stereochemistry of the chiral centers at C2 and C3. Furthermore, studies on related derivatives have used X-ray crystallography to establish the absolute configuration for the first time. researchgate.net This information is crucial as the biological activity of chiral molecules can be highly dependent on their specific stereoisomeric form.

Table 4: Crystallographic Data for Dihydromyricetin (this compound) Dihydrate
ParameterValue
Empirical Formula C₁₅H₁₂O₈·2H₂O
Formula Weight 356.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3733(10)
b (Å) 7.8961(10)
c (Å) 24.1511(2)
α (°) 90
β (°) 109.112(10)
γ (°) 90
Volume (ų) 2772.1(4)
Z (molecules/unit cell) 8
Density (calculated) (g/cm³) 1.616

Data obtained from a study on dihydromyricetin dihydrate. acs.org

Spectrophotometric Methods for Interaction Studies (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and effective technique used to study this compound, particularly for investigating its interactions with other molecules like proteins or metal ions. nih.gov The method is based on the principle that molecules with chromophores—in the case of this compound, the conjugated benzoyl and cinnamoyl systems—absorb light in the UV and visible regions of the electromagnetic spectrum. acs.orgmdpi.com

The UV-Vis spectrum of this compound typically shows characteristic absorption maxima. Research indicates two primary absorption peaks for dihydromyricetin, one around 290 nm, which is characteristic of the benzoyl system (A-ring and carbonyl group), and another at higher energy levels. acs.org The position and intensity of these absorption bands are sensitive to the molecule's chemical environment.

This sensitivity is exploited in interaction studies. For example, when this compound binds to a protein like bovine serum albumin (BSA) or chelates a metal ion, the electronic environment of its chromophore is altered. acs.orgnih.gov This alteration can lead to changes in the UV-Vis spectrum, such as a shift in the wavelength of maximum absorbance (a bathochromic/red shift or hypsochromic/blue shift) or a change in absorbance intensity (hyperchromism or hypochromism). By systematically titrating this compound with a binding partner and monitoring these spectral changes, researchers can obtain valuable information about binding mechanisms, stoichiometry, and binding constants. nih.gov

Table 5: Characteristic UV-Vis Absorption Maxima for this compound
SystemAbsorption Maximum (λmax)Reference
Benzoyl System (Ring A + C=O) ~290 nm acs.org
Cinnamoyl System (Ring B + C-ring) ~290 nm (overlapping) acs.org
Overall Spectrum Major peaks typically observed at ~290 nm. A second peak may appear at a shorter wavelength (~210-220 nm). acs.org

The exact λmax can vary depending on the solvent used.

Future Research Perspectives and Translational Potential of Ampelopsin B Preclinical Focus

Integration of Omics Technologies in Ampelopsin B Research (e.g., Transcriptomics, Proteomics, Metabolomics)

The multifaceted biological effects of this compound suggest its interaction with numerous cellular targets and pathways. Omics technologies, which facilitate the large-scale study of biological molecules, are pivotal in comprehensively mapping these interactions. mdpi.comresearchgate.netnih.gov The integration of transcriptomics, proteomics, and metabolomics can provide a holistic, systems-level understanding of the molecular mechanisms of this compound.

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. Studies have begun to use transcriptomics to decipher how this compound modulates gene expression. For instance, RNA-sequencing has been employed to understand its inhibitory effects on biofilm formation in pathogens like Staphylococcus aureus by revealing the downregulation of genes related to surface proteins and bacterial pathogenesis. researchgate.netnih.gov In the context of metabolic diseases, transcriptomic analysis of liver tissue from diabetic mice treated with this compound has helped identify key target genes and signaling pathways, such as the PI3K/Akt/MAPK pathway, that are modulated by the compound. mdpi.com

Proteomics: Proteomics investigates the entire complement of proteins in a biological sample. Label-free proteomics has been instrumental in elucidating the antibacterial mechanisms of this compound against Escherichia coli. mdpi.com These studies identified numerous differentially expressed proteins, indicating that the compound disrupts multiple functions, including amino acid biosynthesis, nucleotide metabolism, and ribosome assembly. mdpi.com Proteomic profiling has also been used to explore its effects on S. aureus, confirming that it downregulates proteins involved in biofilm formation and virulence. researchgate.netnih.gov

Metabolomics: This field focuses on the global profiling of metabolites, which are the end products of cellular processes. nih.gov Metabolomic studies have revealed that this compound can significantly alter the metabolic profiles in preclinical models. In studies of liver injury, nontargeted metabolomics showed that this compound could reverse metabolic disorders by affecting pathways like glutathione (B108866) metabolism, pyrimidine (B1678525) metabolism, and tryptophan metabolism. acs.org Interestingly, some metabolomic analyses have indicated that the metabolic effects of this compound can be sex-dependent in mice, highlighting the need for careful stratification in preclinical studies. researchgate.net

The integration of these omics platforms provides a powerful strategy for building a comprehensive picture of this compound's bioactivity.

Table 1: Application of Omics Technologies in this compound (Dihydromyricetin) Research

Omics Technology Research Area Key Findings References
Transcriptomics Antibacterial Downregulated genes related to biofilm formation and pathogenesis in S. aureus. researchgate.netnih.gov
Type 2 Diabetes Identified modulation of the PI3K/Akt/MAPK signaling pathway in mouse liver. mdpi.com
Plant Biology Identified core genes (NgF3′5′H3, NgMYB71) influencing its synthesis in Nekemias grossedentata. mdpi.com
Proteomics Antibacterial Disrupted multiple targets in E. coli, including amino acid/nucleotide metabolism and ribosome function. mdpi.com
Antibacterial Downregulated surface proteins (ClfA, IsdA) involved in S. aureus biofilm and virulence. researchgate.netnih.gov
Cancer Used to analyze how this compound can switch cell death mechanisms from pyroptosis to apoptosis. colab.ws
Metabolomics Hepatotoxicity Alleviated liver injury by regulating glutathione, pyrimidine, and tryptophan metabolism. acs.org
General Metabolism Demonstrated sex-dependent metabolic effects in mice. researchgate.net
Drug Combination Profiled metabolic changes in bacteria treated with combination therapies. frontiersin.org
Integrated Omics Type 2 Diabetes Combined transcriptomics and network pharmacology to identify key targets like VEGFA, SRC, and HIF1A. mdpi.com
Plant Biology Integrated transcriptomics and metabolomics to elucidate synthesis pathways. mdpi.com

Nanotechnology-Based Delivery Systems for Preclinical Applications of this compound

A significant hurdle in the preclinical development of this compound is its poor physicochemical properties, including low aqueous solubility, poor membrane permeability, and chemical instability, which collectively lead to low bioavailability. alzdiscovery.orgnih.govmdpi.com These limitations hinder its translation into effective therapeutic agents. Nanotechnology offers promising strategies to overcome these challenges by encapsulating this compound into various nanocarriers.

Nanotechnology-based delivery systems can enhance the solubility and stability of phytoconstituents, protect them from degradation, and facilitate their transport across biological membranes. acs.org Various nanosystems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, have been developed for herbal medicines to improve their therapeutic efficacy.

Preclinical research has specifically explored the use of liposomes for this compound delivery. Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and bioavailability. Studies on this compound-loaded liposomes have been undertaken to address its delivery challenges. The development of such nanoformulations is a critical step toward realizing its therapeutic potential in vivo. Further preclinical research is needed to evaluate different types of nanocarriers for their ability to improve the pharmacokinetics and targeted delivery of this compound in various disease models.

Combination Therapies with this compound in Preclinical Disease Models

The multitargeted nature of this compound makes it an attractive candidate for combination therapies, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com Preclinical studies have explored its use in conjunction with conventional drugs, particularly in cancer and neurodegenerative disease models.

In oncology, this compound has shown a remarkable ability to enhance the efficacy of chemotherapeutic agents and reverse multidrug resistance (MDR). mdpi.comnih.gov For example, it acts synergistically with drugs like Adriamycin (doxorubicin) by inhibiting the function of P-glycoprotein, a transporter that pumps chemotherapy drugs out of cancer cells. nih.gov It has also been shown to enhance the anticancer activity of platinum-based drugs, such as oxaliplatin (B1677828) and nedaplatin, by modulating pathways like Nrf2 and p53. mdpi.comresearchgate.net Some studies have demonstrated that combining this compound with irinotecan (B1672180) results in synergistic anti-tumor activity in colon cancer models. alzdiscovery.org

In the context of neurodegenerative diseases, a combination of this compound and salvianolic acid B was found to enhance the degradation of alpha-synuclein, a protein implicated in Parkinson's disease, in mouse models. alzdiscovery.org However, not all combinations are beneficial. One study reported that combining this compound with other flavonoids like resveratrol (B1683913) or daidzein (B1669772) actually diminished its effects on counteracting alcohol intoxication in rats. researchgate.net These findings underscore the importance of carefully designed preclinical studies to identify effective and safe combination regimens.

Table 2: Preclinical Combination Therapies Involving this compound (Dihydromyricetin)

Combination Agent Disease Model Key Preclinical Findings References
Adriamycin (Doxorubicin) Leukemia (K562/ADR cells) Reversed multidrug resistance by inhibiting P-glycoprotein and increasing intracellular drug accumulation. nih.gov
Adriamycin (Doxorubicin) General Cancer Models Reduced cardiotoxicity of Adriamycin without compromising its anti-tumor activity. alzdiscovery.orgmdpi.com
Platinum Drugs (Oxaliplatin, Nedaplatin) Cancer Cells Enhanced chemosensitivity by inhibiting MRP2 transcription and modulating Nrf2 and p53 pathways. mdpi.comresearchgate.net
Paclitaxel (B517696) Ovarian Cancer Cells Increased sensitivity of cancer cells to paclitaxel by inhibiting survivin expression. mdpi.com
Irinotecan Colon Cancer (Mouse Model) Exhibited synergistic anti-tumor activity. alzdiscovery.org
Salvianolic acid B Parkinson's Disease (Mouse Model) Enhanced the lysosomal degradation of alpha-synuclein. alzdiscovery.org
Resveratrol, Daidzein Alcohol Intoxication (Rat Model) Diminished the beneficial effects of this compound. researchgate.net

Addressing Research Gaps in this compound Mechanism Elucidation (e.g., Specificity, detailed pathways)

Despite extensive research demonstrating the pleiotropic effects of this compound, significant gaps remain in understanding its precise mechanisms of action. frontiersin.org Its ability to modulate a wide range of signaling pathways presents a challenge in identifying its primary molecular targets and discerning direct effects from downstream consequences.

Specificity and Target Identification: this compound has been reported to interact with numerous pathways, including VEGFR2, PI3K/Akt, MAPK, NF-κB, and JAK/STAT. frontiersin.org This broad activity raises questions about its specificity. It is often unclear whether it acts on a single key regulator that triggers a cascade of events or if it interacts with multiple targets simultaneously. For example, it has been identified as an inhibitor of the DNA methyltransferase DNMT1, which could explain its broad effects on gene expression. frontiersin.org However, further studies using techniques like chemoproteomics are needed to definitively identify its direct binding partners.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The most significant research gap hindering clinical translation is the poor understanding of its PK/PD relationship, largely due to its low bioavailability. alzdiscovery.orgnih.gov Without stable and effective formulations, it is difficult to determine the concentrations achieved at target tissues in vivo and correlate them with the observed biological effects. Overcoming this hurdle is essential for validating the mechanisms identified in vitro and for designing meaningful clinical trials.

Opportunities for Novel Drug Discovery Based on this compound Scaffolds

The chemical structure of this compound, featuring a dihydrobenzofuran ring system, represents a "privileged scaffold" in medicinal chemistry. acs.orgfrontiersin.org Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the development of new drugs.

Synthetic Analogues and Libraries: The total synthesis of this compound has been achieved, opening the door for the creation of structural analogues. nih.govdiva-portal.org Synthetic strategies that allow for flexible and divergent production are crucial, as they enable chemists to systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties. diva-portal.orgresearchgate.net Research groups have already begun to synthesize libraries of compounds based on the benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) cores. acs.orgnih.gov These libraries can be screened against various biological targets to identify novel lead compounds for a range of diseases, including Alzheimer's disease and cancer. frontiersin.orgacs.org

Structure-Activity Relationship (SAR) Studies: By creating and testing a variety of analogues, researchers can establish clear structure-activity relationships. This involves identifying which parts of the molecule are essential for its biological activity and which can be modified to enhance desired properties. For example, indole- and benzothiophene-based analogues of related resveratrol dimers have been synthesized to explore new chemical space. acs.org This approach allows for the rational design of new molecules with optimized therapeutic profiles, potentially leading to drugs with improved efficacy and fewer side effects than the original natural product. The exploration of the this compound scaffold is a promising avenue for discovering next-generation therapeutics. acs.org

Q & A

Q. What are the primary molecular mechanisms through which Ampelopsin B exerts its pharmacological effects?

this compound (dihydromyricetin) primarily targets the NF-κB/Snail signaling pathway to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Methodologically, researchers use concentration-dependent assays (e.g., 12-hour treatments at 0–100 µM) and Western blotting to quantify changes in nuclear p65 and cytoplasmic IκBα phosphorylation. Co-treatment with NF-κB inhibitors (e.g., BAY11-7082) validates pathway specificity by reversing EMT marker expression (E-cadherin upregulation, N-cadherin/vimentin downregulation) .

Q. What in vitro models are commonly used to study the anti-cancer properties of this compound?

Ovarian cancer cell lines (e.g., SKOV3, A2780) are frequently employed to assess proliferation, migration, and invasion via assays like wound healing, Transwell, and MTT. Researchers standardize protocols by pre-treating cells with this compound for 24–48 hours and validate results through triplicate experiments to ensure reproducibility. Mechanistic insights are further confirmed using siRNA knockdown or pharmacological inhibitors of key pathways (e.g., NF-κB) .

Q. How is this compound’s bioavailability and stability characterized in preclinical studies?

Pharmacokinetic studies in rodent models measure plasma half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) via HPLC or LC-MS/MS. Stability tests under physiological conditions (e.g., pH 7.4, 37°C) assess degradation rates. Researchers often use liposomal encapsulation or nanoformulations to improve solubility and bioavailability .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s efficacy across different cancer models?

Discrepancies may arise from cell-type-specific signaling contexts or variations in experimental design (e.g., dosage, treatment duration). To resolve contradictions, systematic reviews and meta-analyses of existing data (e.g., Web of Science-indexed studies) should be conducted. Researchers must standardize protocols (e.g., uniform cell lines, consistent assay endpoints) and validate findings using orthogonal methods (e.g., CRISPR-Cas9 gene editing alongside pharmacological inhibition) .

Q. What methodological approaches are recommended for optimizing the pharmacokinetic profile of this compound in preclinical development?

Structural modification studies focus on enhancing metabolic stability through methylation or glycosylation of hydroxyl groups. In vivo models (e.g., xenograft mice) are used to test prodrug formulations, while physiologically based pharmacokinetic (PBPK) modeling predicts human dosing regimens. Collaboration with computational chemists enables rational design of derivatives with improved ADME properties .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing chemotherapeutic agents?

Combination studies require dose-matrix analyses (e.g., Chou-Talalay method) to calculate combination indices (CI) and identify synergistic ratios. Mechanistic synergy is validated via transcriptomic profiling (RNA-seq) and pathway enrichment analysis. Researchers must include controls for additive and antagonistic effects and report results using standardized metrics (e.g., SynergyFinder) .

Tables of Key Research Findings

Q. Table 1: Bibliometric Trends in Ampelopsin Research (1990–2025)

Category Findings
Top Contributing CountriesChina (76% of publications), USA (12%), South Korea (7%)
Major Research ThemesAntioxidant activity (34%), cancer therapeutics (28%), metabolic diseases (22%)
Clinical Translation GapsLimited Phase I/II trials; focus remains on preclinical models
Source: Web of Science data analysis

Q. Table 2: Key Signaling Pathways Modulated by this compound

Pathway Experimental Model Methodological Approach Outcome
NF-κB/SnailOvarian cancer cellsWestern blot, nuclear/cytosolic fractionationEMT inhibition via E-cadherin upregulation
AMPK/mTORHepG2 cellsMetabolomic profiling, siRNA knockdownImproved lipid metabolism regulation
Nrf2/ARENeuronal cellsLuciferase reporter assays, ChIP-qPCROxidative stress reduction

Guidance for Rigorous Research Design

  • Sample Size Justification : Use power analysis (α=0.05, power=80%) based on pilot data. For exploratory studies, justify sample size via feasibility constraints and consult statisticians .
  • FINER Criteria Application : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s neuroprotective effects could leverage PICO (Population: neurodegenerative models; Intervention: this compound; Comparison: standard therapeutics; Outcome: cognitive improvement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.